3-(3-Carbamoyl-4-chlorophenyl)-4-fluorobenzoic acid
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Overview
Description
3-(3-Carbamoyl-4-chlorophenyl)-4-fluorobenzoic acid is an organic compound that features a complex aromatic structure It is characterized by the presence of a carbamoyl group, a chlorine atom, and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Carbamoyl-4-chlorophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(3-Carbamoyl-4-chlorophenyl)boronic acid. This intermediate is then subjected to a Suzuki coupling reaction with 4-fluorobenzoic acid under palladium catalysis to yield the target compound.
Reaction Conditions:
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Carbamoyl-4-chlorophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carbamoyl group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Amides, carboxylic acids
Reduction: Amines
Substitution: Various substituted benzoic acids
Scientific Research Applications
3-(3-Carbamoyl-4-chlorophenyl)-4-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the carbamoyl, chlorine, and fluorine groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid
- 3-(4-Chlorophenyl)-4-fluorobenzoic acid
- 3-(3-Carbamoylphenyl)-4-fluorobenzoic acid
Uniqueness
3-(3-Carbamoyl-4-chlorophenyl)-4-fluorobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chlorine and fluorine atoms in the aromatic ring enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
3-(3-carbamoyl-4-chlorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO3/c15-11-3-1-7(5-10(11)13(17)18)9-6-8(14(19)20)2-4-12(9)16/h1-6H,(H2,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKQQOBLHDPITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691587 |
Source
|
Record name | 3'-Carbamoyl-4'-chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-80-8 |
Source
|
Record name | 3'-Carbamoyl-4'-chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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